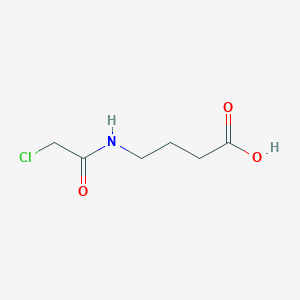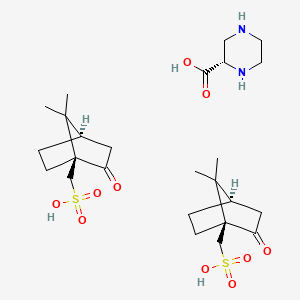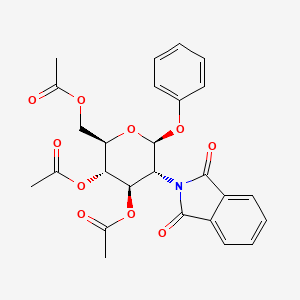![molecular formula C11H18ClNO2S B1455388 {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 1354952-24-1](/img/structure/B1455388.png)
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride
Overview
Description
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound of interest in scientific research and industry due to its unique properties and potential applications. It has a molecular weight of 227.33 .
Molecular Structure Analysis
The IUPAC name for this compound is [4,5-dimethoxy-2-(methylsulfanyl)phenyl]-N-methylmethanamine . The InChI code is 1S/C11H17NO2S/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4/h5-6,12H,7H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.33 . The InChI code is 1S/C11H17NO2S/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4/h5-6,12H,7H2,1-4H3 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Antineoplastic Activity
Compounds structurally related to the query molecule have been synthesized and evaluated for their antineoplastic (anti-cancer) activities. For instance, the synthesis of related stilbene derivatives and their evaluation against a panel of cancer cell lines has demonstrated significant growth inhibitory properties. These compounds were found to inhibit tubulin polymerization by binding at the colchicine site, indicating their potential as anticancer agents through disruption of microtubule function (Pettit et al., 2003).
Chemical Synthesis Efficiency
In the realm of chemical synthesis, derivatives related to the query molecule have been used as efficient condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been synthesized and utilized for the condensation of carboxylic acids and amines, leading to the formation of corresponding amides and esters with good yields. This showcases the potential of using related compounds in synthetic organic chemistry to facilitate the formation of complex molecules (Kunishima et al., 1999).
Mass Spectrometry Analysis
The study of mass spectrometry fragmentation patterns of compounds with methylsulfanyl groups, similar to the one in the query molecule, provides insights into their structural analysis under electron impact and chemical ionization. This information is crucial for the identification and characterization of such compounds in various matrices, highlighting the role of mass spectrometry in analytical chemistry (Klyba et al., 2014).
Reactivity and Synthesis of Amides and Esters
Research on the reactivity of related compounds with oxo-, thio-, and selenocyanate nucleophiles has led to the stereoselective formation of heterazolidine-2-iminium or ammonium salts. Such studies demonstrate the diverse reactivity of these compounds and their utility in synthesizing a wide range of nitrogen-containing heterocycles, which could have applications in pharmaceutical chemistry (Cruz et al., 2007).
Safety And Hazards
The safety information for this compound indicates that it has some hazards associated with it. The compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylsulfanylphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4;/h5-6,12H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWUWPKVUKCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1SC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride | |
CAS RN |
1354952-24-1 | |
| Record name | Benzenemethanamine, 4,5-dimethoxy-N-methyl-2-(methylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)
![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)
